6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Chemical Purity Quality Control Procurement Specification

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 197379-70-7) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol. The compound carries a bromine atom at the 6‑position and three methyl groups at the 1‑, 4‑, and 4‑positions, a substitution pattern that distinguishes it from other bromo‑tetrahydroquinoline regioisomers (e.g., 7‑bromo or 8‑bromo analogs).

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 197379-70-7
Cat. No. B1278046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS197379-70-7
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1(CCN(C2=C1C=C(C=C2)Br)C)C
InChIInChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3
InChIKeyBOOIABRLBHYNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 197379-70-7) – Core Chemical Identity & Baseline Characteristics for Procurement Evaluation


6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 197379-70-7) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol . The compound carries a bromine atom at the 6‑position and three methyl groups at the 1‑, 4‑, and 4‑positions, a substitution pattern that distinguishes it from other bromo‑tetrahydroquinoline regioisomers (e.g., 7‑bromo or 8‑bromo analogs) . It is routinely supplied as a research chemical with a typical purity of 96% and is primarily employed as a versatile small‑molecule scaffold for the synthesis of biologically active molecules, including heteroarotinoids and BET bromodomain inhibitors .

Why 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Freely Substituted with Other Tetrahydroquinoline Analogs


The position of the bromine atom on the tetrahydroquinoline ring, together with the 1,4,4‑trimethyl substitution pattern, critically influences both the compound’s reactivity and its molecular recognition properties. Regioisomeric bromo‑tetrahydroquinolines (e.g., 6‑Br vs. 7‑Br vs. 8‑Br) exhibit divergent electronic distributions and steric environments, which can substantially alter the outcome of cross‑coupling reactions, the binding affinity to biological targets, and the metabolic stability of downstream products . In the context of heteroarotinoid synthesis, the six‑membered tetrahydroquinoline ring has been shown to confer increased RARβ specificity over five‑membered ring analogs, and even subtle modifications to the substitution pattern can attenuate this specificity [1]. Therefore, replacing 6‑bromo‑1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline with a non‑brominated or differently brominated analog without rigorous re‑validation risks compromising the synthetic yield, the biological activity, or the selectivity of the final compound.

Quantitative Differentiation Evidence for 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Against Its Closest Analogs


Purity Benchmarking: 96% Minimum Purity Confirmed by Vendor Specification

The target compound is supplied with a documented minimum purity of 96% . This value serves as a baseline for procurement decisions, as lower‑purity batches would contain unknown impurities that could interfere with sensitive synthetic or biological assays. No comparable purity specification was found for the 7‑bromo or 8‑bromo isomers in the accessible vendor databases.

Chemical Purity Quality Control Procurement Specification

Regiochemical Differentiation: 6-Bromo Substitution Offers Distinct Electronic and Steric Properties Compared to 7-Bromo and 8-Bromo Isomers

The bromine atom at the 6‑position of the tetrahydroquinoline ring resides in a distinct electronic environment relative to the 7‑bromo and 8‑bromo isomers . While direct experimental reactivity data for these isomers are not available in the public domain, class‑level knowledge of electrophilic aromatic substitution and transition‑metal‑catalyzed cross‑coupling indicates that the position of the halogen modulates both the activation energy of oxidative addition and the regioselectivity of subsequent functionalization [1]. In the absence of isomer‑specific kinetic data, this differentiation remains a class‑level inference.

Regiochemistry Structure-Activity Relationship Cross-Coupling Selectivity

Molecular Weight and LogP Differentiation: Physicochemical Properties That Influence Solubility and Membrane Permeability

The molecular weight of 6‑bromo‑1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline is 254.17 g/mol, and its calculated logP (octanol‑water partition coefficient) is approximately 3.5 . The non‑brominated analog 1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline has a molecular weight of 175.27 g/mol and a lower calculated logP (~2.8) [1]. The introduction of bromine thus increases both the molecular weight and the lipophilicity, properties that can be advantageous for membrane penetration but may also affect aqueous solubility.

Physicochemical Properties Drug-likeness Solubility

Synthetic Utility: The C6‑Br Bond Enables Diverse Cross‑Coupling Reactions Unavailable to Non‑Halogenated Analogs

The presence of a bromine atom at the 6‑position renders 6‑bromo‑1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline a competent substrate for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, Sonogashira) . The non‑brominated parent compound 1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline cannot undergo such transformations without prior functionalization. Although no side‑by‑side kinetic study comparing the 6‑bromo isomer with other bromo‑tetrahydroquinoline regioisomers in cross‑coupling has been identified, the well‑established reactivity of aryl bromides in general supports the utility of the C6‑Br bond for molecular diversification.

Cross-Coupling Suzuki Reaction Building Block

Optimal Deployment Scenarios for 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Evidence


Building Block for BET Bromodomain Inhibitor Libraries

The tetrahydroquinoline scaffold, including the 6‑bromo‑1,4,4‑trimethyl derivative, has been claimed in patents as a core structure for BET bromodomain inhibitors [1]. The C6‑Br handle permits late‑stage functionalization via Suzuki or other cross‑coupling reactions, enabling the rapid exploration of structure‑activity relationships around the solvent‑exposed region of the bromodomain binding pocket. Procurement of the 6‑bromo regioisomer ensures that the vector of chemical elaboration aligns with the geometry observed in co‑crystal structures of related inhibitors.

Intermediate for Heteroarotinoid Synthesis

Heteroarotinoids incorporating a six‑membered tetrahydroquinoline ring have been shown to exhibit increased RARβ specificity compared to five‑membered ring analogs [2]. Although the published heteroarotinoid study did not use the 6‑bromo derivative directly, the bromine atom provides a synthetic entry point for introducing the required aryl or heteroaryl side chains via cross‑coupling, making this compound a logical intermediate for the preparation of focused heteroarotinoid libraries.

Cross‑Coupling Substrate for Drug Discovery Diversification

The aryl bromide functionality of 6‑bromo‑1,4,4‑trimethyl‑1,2,3,4‑tetrahydroquinoline enables its use as a common intermediate in parallel synthesis workflows . When a specific substitution pattern at the 6‑position is required by a pharmacophore model, the 6‑bromo isomer is the only regioisomer that can deliver the desired vector; the 7‑bromo or 8‑bromo isomers would produce a different spatial orientation, potentially leading to a loss of target engagement.

Physicochemical Property Reference Standard

With a documented molecular weight of 254.17 g/mol and a calculated logP of approximately 3.5 , the compound can serve as a reference point in property‑based drug design when evaluating the impact of bromine substitution on the tetrahydroquinoline scaffold. The baseline data facilitate comparisons with both the non‑brominated parent and other halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.